(7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one
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Overview
Description
(7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and dichloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indenone Derivatives: Compounds with similar structures, such as other indenone derivatives, may share some chemical properties and applications.
Dichloroacetyl Compounds: Compounds containing the dichloroacetyl group may exhibit similar reactivity and biological activities.
Properties
CAS No. |
88214-41-9 |
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Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
(7R,7aR)-7-(2,2-dichloroacetyl)-7a-methyl-7H-inden-1-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-12-7(5-6-9(12)15)3-2-4-8(12)10(16)11(13)14/h2-6,8,11H,1H3/t8-,12-/m0/s1 |
InChI Key |
RVWLFCSTBBFPQW-UFBFGSQYSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](C=CC=C1C=CC2=O)C(=O)C(Cl)Cl |
Canonical SMILES |
CC12C(C=CC=C1C=CC2=O)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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